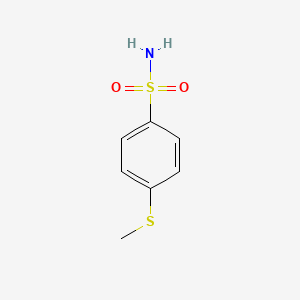

![molecular formula C20H18N2OS B2889304 (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-53-2](/img/structure/B2889304.png)

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

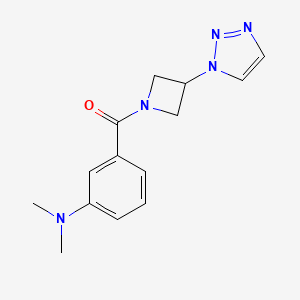

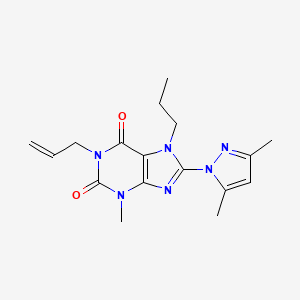

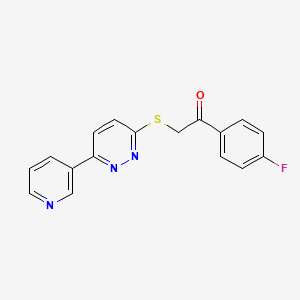

Description

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound belongs to the class of thiazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Synthesis Techniques

The synthesis of thiazole derivatives, including compounds related to "(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide," involves chemoselective thionation-cyclization processes mediated by reagents like Lawesson's reagent. This method allows for efficient routes to thiazoles with diverse functionalizations, enabling the exploration of their various applications in chemical research and pharmaceutical development (Kumar, Parameshwarappa, & Ila, 2013).

Anticancer Activity

Derivatives of thiazoles have been synthesized and evaluated for their anticancer activities. Research has found that certain thiazole derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalytic Applications

Studies on the formation and applications of enol formates have reported their effectiveness as formylating reagents, underlining the significance of catalytic processes involving compounds with thiazole structures for the synthesis of formamides and other key organic compounds (Neveux, Bruneau, & Dixneuf, 1991).

Hydrogen Bond Analysis

Research into the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds has provided insights into the effects of π-conjugated systems on bond strength, which is crucial for designing molecules with desired physical and chemical properties (Bertolasi, Gilli, Ferretti, & Gilli, 1995).

Corrosion Inhibition

Thiazole derivatives have been synthesized and tested as corrosion inhibitors for metals, showing high efficacy in protecting mild steel against corrosion in acidic environments. This application is particularly relevant for industries where metal longevity and durability are critical (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).

Materials Science

In the field of materials science, thiazole-based compounds have been utilized in the synthesis of aromatic polyamides with specific properties, such as flexibility and thermal stability, which are important for various technological applications (Hsiao & Yu, 1996).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-15-6-5-9-17(12-15)13-18-14-21-20(24-18)22-19(23)11-10-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUHRRZSXQSBV-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)